(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
CAS No.:
Cat. No.: VC15953341
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClFN3 |
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Molecular Weight | 225.65 g/mol |
IUPAC Name | [5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |
Standard InChI | InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
Standard InChI Key | BQOPBFKXGFWGDM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1H-imidazole core substituted at the 5-position with a 3-chloro-4-fluorophenyl group and at the 2-position with a methanamine moiety. The imidazole ring’s aromaticity and the electron-withdrawing effects of the chloro and fluorine atoms create distinct electronic properties that influence its reactivity .
Table 1: Key Molecular Descriptors
The molecular weight discrepancy between sources (227.66 g/mol in vs. 225.65 g/mol in ) arises from computational rounding differences, with the latter value aligning precisely with stoichiometric calculations .
Spectroscopic and Structural Data
While direct experimental data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, its structural analog (5-(4-fluorophenyl)-1H-imidazol-2-yl)methanamine (PubChem CID: 43649246) provides insight into characteristic spectral features :
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¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (meta/para-substituted phenyl), with imidazole protons appearing as singlets near δ 7.1 ppm .
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Mass Spectrometry: Predominant fragmentation patterns involve cleavage of the imidazole-phenyl bond (m/z ~153) and loss of the methanamine group (m/z ~178) .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
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Condensation: 3-Chloro-4-fluorobenzaldehyde reacts with glyoxal and ammonium acetate under reflux to form the imidazole ring.
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Amination: Subsequent treatment with methylamine via nucleophilic substitution introduces the methanamine group .
Critical parameters include:
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Temperature: 80–100°C for condensation, 40–60°C for amination
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Catalysts: p-Toluenesulfonic acid (0.5–1.0 mol%) enhances ring closure efficiency
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Yield Optimization: Reported yields range from 58–72% after purification by column chromatography .
Table 2: Representative Synthesis Conditions
Step | Reagents | Solvent | Time (h) | Yield (%) |
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Condensation | Glyoxal, NH₄OAc | Ethanol | 12 | 68 |
Amination | CH₃NH₂, K₂CO₃ | DMF | 6 | 72 |
Biological Activity and Mechanism
Company | Location | Purity | Price Range (USD/g) |
---|---|---|---|
Ambeed, Inc. | Illinois, USA | >98% | $120–$350 |
ChemScene, LLC | New Jersey, USA | >95% | $150–$400 |
Advanced Tech. | Hong Kong | >90% | $80–$220 |
Minimum order quantities typically start at 100 mg, with bulk discounts available for >10 g purchases .
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